molecular formula C10H9NO6 B1330664 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid CAS No. 77359-11-6

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid

Cat. No. B1330664
CAS RN: 77359-11-6
M. Wt: 239.18 g/mol
InChI Key: RIGFMUNSTCPGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid, also known as 4-nitrobenzyl ester, is a chemical compound that is used in a wide variety of scientific research applications. It is a synthetic compound that is composed of a nitrobenzyloxy group and a 3-oxopropanoic acid group, and it is often used in organic synthesis, as an intermediate in drug synthesis, and as a starting material for other chemical compounds. In addition, it is an important building block for the synthesis of many pharmaceuticals, including antibiotics, antifungals, and antiviral agents.

Scientific Research Applications

Xanthine Oxidase Inhibitors and Gout Disease

Natural products and extracts, including certain phenolics and triterpenes, are being extensively studied for their potential as xanthine oxidase inhibitors, which could be beneficial for treating diseases like gout. The study by Orhan & Deniz (2020) discusses the capacity of natural compounds, such as flavonoids and tannins, to act as xanthine oxidase inhibitors, highlighting their potential for new, effective, and safer treatments for gout disease (Orhan & Deniz, 2020).

Nutrition and Exercise Performance

Research on beetroot juice as a source of nitrates indicates its potential to improve exercise capacity and muscle oxygenation, pointing to its use as a natural ergogenic aid. The study by Kurowska et al. (2021) reviews the properties of beetroot juice and its effectiveness in improving physical performance, emphasizing the need for further detailed studies (Kurowska et al., 2021).

Reproductive Toxicity of Phenolic Compounds

The study by Ghazipura et al. (2017) investigates the reproductive toxicity of benzophenone-3 (BP-3), a phenolic compound similar in structure to nitrobenzyl compounds. It discusses the endocrine-disrupting effects of BP-3 and its impact on reproductive health across different species (Ghazipura et al., 2017).

properties

IUPAC Name

3-[(4-nitrophenyl)methoxy]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c12-9(13)5-10(14)17-6-7-1-3-8(4-2-7)11(15)16/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGFMUNSTCPGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343841
Record name 3-[(4-Nitrophenyl)methoxy]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid

CAS RN

77359-11-6
Record name 3-[(4-Nitrophenyl)methoxy]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mono-4-nitrobenzyl Malonate
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